2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid
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Overview
Description
2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring through an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves the reaction of 2-(chloromethyl)benzoic acid with 1-(2-hydroxyethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid: Similar structure but with the pyrazole ring substituted at a different position.
2-({[1-(2-hydroxyethyl)-1H-imidazol-3-yl]amino}methyl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring.
2-({[1-(2-hydroxyethyl)-1H-pyrrol-3-yl]amino}methyl)benzoic acid: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both hydroxyl and amino groups provides versatility in chemical modifications and potential biological activities.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O3/c17-8-7-16-6-5-12(15-16)14-9-10-3-1-2-4-11(10)13(18)19/h1-6,17H,7-9H2,(H,14,15)(H,18,19) |
InChI Key |
HFAQHTXXQIEINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN(C=C2)CCO)C(=O)O |
Origin of Product |
United States |
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